L-Threonine-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

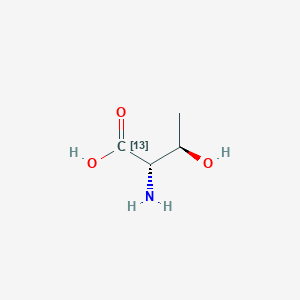

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KOYMSRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584435 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-08-6 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Threonine-¹³C in Metabolic Research

This guide provides a comprehensive overview of the application of L-Threonine-¹³C, a stable isotope-labeled amino acid, as a powerful tool in metabolic research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of stable isotope tracing, detailed experimental methodologies, and data interpretation, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Introduction: The Significance of L-Threonine in Metabolism

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its importance extends beyond being a fundamental building block for protein synthesis.[1][2] L-Threonine plays a pivotal role in a multitude of metabolic pathways, including:

-

Protein Synthesis and Degradation: As a constituent of proteins, the flux of L-Threonine is a direct indicator of protein turnover rates.

-

Mucin Production: It is crucial for the synthesis of mucin, a glycoprotein essential for maintaining the integrity of the intestinal barrier.[3]

-

One-Carbon Metabolism: L-Threonine can be catabolized to glycine and acetyl-CoA, which are key players in one-carbon metabolism, a pathway vital for the synthesis of nucleotides, lipids, and for epigenetic regulation.[1]

-

Energy Production: The degradation of L-Threonine can yield acetyl-CoA and propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy generation.[1][2]

-

Lipid Metabolism: L-Threonine is involved in regulating lipid metabolism and can help prevent the accumulation of fat in the liver.[1][2]

Dysregulation of L-Threonine metabolism has been implicated in various pathological conditions, including neurodegenerative diseases and metabolic disorders, making it a critical area of investigation.[1]

The Principle of Stable Isotope Tracing with L-Threonine-¹³C

Stable isotope tracing is a powerful technique that allows researchers to follow the metabolic fate of a specific molecule within a biological system.[4] This is achieved by replacing one or more atoms in the molecule of interest with their heavier, non-radioactive (stable) isotopes. In the case of L-Threonine-¹³C, one or more of the naturally abundant ¹²C atoms are replaced with ¹³C.

When L-Threonine-¹³C is introduced into a biological system, either in cell culture media or through in vivo infusion, it is taken up by cells and participates in the same biochemical reactions as its unlabeled counterpart.[4] The key difference is that the ¹³C atoms act as a "tag," allowing researchers to trace the journey of the carbon skeleton of L-Threonine through various metabolic pathways. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹³C into downstream metabolites can be detected and quantified.[4][5]

Why Use L-Threonine-¹³C?

The choice of L-Threonine-¹³C as a tracer is driven by several factors:

-

Metabolic Versatility: Its involvement in numerous key pathways provides a broad window into cellular metabolism.

-

Essential Amino Acid: As it is not synthesized de novo in mammals, its metabolic fate is solely dependent on exogenous supply and protein breakdown, simplifying the interpretation of tracing data.

-

Stable and Non-Radioactive: Unlike radioactive isotopes, stable isotopes are safe to handle and do not pose a radiation risk, making them suitable for a wide range of in vitro and in vivo studies, including those in humans.[6]

Common Forms of L-Threonine-¹³C

Several isotopically labeled forms of L-Threonine are commercially available, each offering unique advantages for specific research questions:

| Isotopologue | Description | Primary Application |

| L-Threonine-1-¹³C | Labeled at the carboxyl carbon. | Studying decarboxylation reactions.[7] |

| L-Threonine-¹³C₄ | Uniformly labeled with four ¹³C atoms. | Provides a comprehensive view of the carbon skeleton's journey through various pathways.[4][8] |

| L-Threonine-¹³C₄,¹⁵N | Labeled with both ¹³C and ¹⁵N. | Enables simultaneous tracing of both the carbon and nitrogen atoms, providing insights into transamination and nitrogen metabolism.[9] |

Applications of L-Threonine-¹³C in Metabolic Research

The use of L-Threonine-¹³C has been instrumental in advancing our understanding of cellular and whole-body metabolism.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique that uses stable isotope tracing to quantify the rates (fluxes) of intracellular metabolic pathways.[5][10] By culturing cells with L-Threonine-¹³C₄ and measuring the ¹³C enrichment in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.[4] This provides invaluable information on how cells utilize nutrients and how metabolic pathways are rewired in different physiological and pathological states.

Logical Relationship: The Core Principle of ¹³C-MFA

Caption: The workflow of ¹³C-Metabolic Flux Analysis using L-Threonine-¹³C₄.

Quantifying Protein Synthesis and Turnover

By measuring the rate of incorporation of L-Threonine-¹³C into proteins, researchers can determine the fractional synthesis rate of proteins in different tissues and under various conditions.[11] This is a fundamental measurement in studies of muscle physiology, nutrition, and diseases associated with altered protein metabolism.

Elucidating Metabolic Pathways

L-Threonine-¹³C tracing can be used to delineate the relative contributions of different metabolic pathways. For example, by analyzing the labeling patterns of glycine and acetyl-CoA, one can determine the flux through the threonine dehydrogenase pathway versus the threonine aldolase pathway.[1]

Experimental Protocols

Rigorous and well-controlled experimental design is paramount for obtaining reliable and reproducible data from L-Threonine-¹³C tracing studies.

In Vitro ¹³C-MFA using L-Threonine-¹³C₄ in Cell Culture

This protocol outlines a general workflow for a ¹³C-MFA experiment in mammalian cell culture.

1. Cell Culture and Medium Preparation:

- Culture cells in a defined medium where unlabeled L-Threonine is replaced with L-Threonine-¹³C₄.[4] The concentration of the tracer should be identical to that of the unlabeled L-Threonine in the control medium to avoid confounding effects.[4]

2. Achieving Isotopic Steady State:

- Culture the cells for a sufficient duration to reach an isotopic steady state, where the ¹³C enrichment of intracellular metabolites is stable.[4] This is typically determined empirically by collecting samples at multiple time points.[4]

3. Metabolite Extraction:

- At the desired time point, rapidly quench metabolic activity by aspirating the medium and adding a cold solvent (e.g., 80% methanol).[4]

- Extract the intracellular metabolites.

4. Sample Analysis:

- Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.[4][12]

5. Data Analysis and Flux Calculation:

- Utilize specialized software to calculate the intracellular metabolic fluxes based on the measured mass isotopomer distributions and a stoichiometric model of the cellular metabolic network.

Experimental Workflow: In Vitro ¹³C-MFA

Caption: A stepwise workflow for in vitro ¹³C-MFA experiments.

In Vivo L-Threonine-¹³C₄ Infusion Protocol

This protocol provides a general guideline for in vivo studies and should be adapted based on the specific animal model and research question.[11]

1. Preparation of L-Threonine-¹³C₄ Infusate:

- Under aseptic conditions, dissolve the desired amount of sterile and pyrogen-free L-Threonine-¹³C₄ in sterile 0.9% saline.[11]

- The final concentration will depend on the target infusion rate and the subject's body weight.[11]

- Sterilize the infusate by passing it through a 0.22 µm syringe filter into a sterile vial.[11]

2. Animal Preparation:

- Acclimatize the animal to the experimental conditions.

- For studies requiring sampling from conscious, unrestrained animals, surgically implant catheters in a suitable artery and vein several days prior to the experiment.[11]

3. Infusion and Sampling:

- Administer a priming bolus of L-Threonine-¹³C₄ (optional) to reach isotopic steady state more rapidly.[11]

- Begin a continuous infusion of L-Threonine-¹³C₄.

- Collect baseline blood samples before starting the infusion.[11]

- Collect blood samples at timed intervals into tubes containing an anticoagulant.[11]

- At the end of the infusion period, tissues of interest can be collected and immediately freeze-clamped in liquid nitrogen.[11]

4. Sample Processing and Analysis:

- Deproteinize plasma samples and derivatize the amino acids for GC-MS analysis.

- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor the specific ions corresponding to unlabeled and labeled threonine.[11]

- Calculate the isotopic enrichment of threonine from the ratio of the peak areas of the labeled and unlabeled ions.[11]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of L-Threonine-¹³C tracing studies.

Tabular Summary of Quantitative Data

The following table provides an example of how to structure quantitative data from an in vivo L-Threonine-¹³C₄ infusion study.

| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) | p-value |

| Threonine Flux (μmol/kg/hr) | 150.5 ± 12.3 | 185.2 ± 15.1 | <0.05 |

| Threonine Oxidation (%) | 25.8 ± 3.1 | 35.4 ± 4.2 | <0.05 |

| Protein Synthesis Rate (%/hr) | 0.12 ± 0.02 | 0.10 ± 0.03 | >0.05 |

Data are presented as mean ± SD. Statistical significance was determined by a t-test.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of ¹³C atoms through metabolic pathways.

Major Metabolic Pathways of L-Threonine

Caption: The major metabolic fates of L-Threonine.[1]

Conclusion: The Future of L-Threonine-¹³C in Research

L-Threonine-¹³C has proven to be an indispensable tool for dissecting the complexities of metabolism. As analytical technologies continue to advance, particularly in the realm of high-resolution mass spectrometry and computational modeling, the applications of L-Threonine-¹³C are set to expand further.[6] This will enable increasingly sophisticated investigations into the metabolic underpinnings of health and disease, paving the way for the development of novel therapeutic strategies and personalized medicine.

References

- Application Notes and Protocols for L-Threonine-¹³C₄ Infusion in In Vivo Studies - Benchchem.

- Overview of Threonine Metabolism - Cre

- A Comparative Guide to Validating L-Threonine-13C4 Tracing Results - Benchchem.

-

Assessment of threonine metabolism in vivo by gas chromatography/mass spectrometry and stable isotope infusion - PubMed. [Link]

-

Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS - UC Davis Stable Isotope Facility. [Link]

-

The biosynthesis pathway of L-threonine. The pathway consists of... - ResearchGate. [Link]

-

Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring | Analytical Chemistry - ACS Publications. [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

-

The biosynthesis pathway of L -threonine. The pathway consists of fi ve... | Download Scientific Diagram - ResearchGate. [Link]

-

Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - MDPI. [Link]

-

Threonine - Rupa Health. [Link]

-

How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. [Link]

-

13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PubMed Central. [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. [Link]

-

Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. [Link]

-

Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC. [Link]

-

HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile - PMC - PubMed Central. [Link]

-

A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. [Link]

Sources

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism [mdpi.com]

- 3. Threonine | Rupa Health [rupahealth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. chempep.com [chempep.com]

- 7. L-Threonine-1-13C 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. isotope.com [isotope.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

L-Threonine-¹³C: A Comprehensive Technical Guide for Advanced Research

In the intricate world of molecular biology and drug development, the ability to trace and quantify metabolic pathways and protein dynamics is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this quest, and among them, L-Threonine-¹³C stands out for its versatility and profound impact on our understanding of cellular processes. This guide provides an in-depth exploration of the chemical structure, properties, and applications of L-Threonine-¹³C, designed to empower researchers, scientists, and drug development professionals in their pursuit of scientific discovery.

The Significance of ¹³C Labeling in L-Threonine

L-Threonine is an essential amino acid, playing a critical role in protein synthesis, glycine metabolism, and the production of other vital metabolites.[1][2] The strategic replacement of the naturally abundant ¹²C isotope with the heavier, non-radioactive ¹³C isotope provides a powerful analytical handle.[][4] This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart, ensuring its natural participation in biochemical pathways.[] However, the increased mass of L-Threonine-¹³C allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][] This ability to "follow the carbon" has revolutionized the fields of metabolic flux analysis and structural biology.

Chemical Structure and Stereochemistry

The canonical structure of L-Threonine features two chiral centers, at the α-carbon (Cα) and the β-carbon (Cβ). The naturally occurring and biologically active form is the (2S, 3R) stereoisomer.[5] The IUPAC name for L-Threonine-¹³C depends on the position of the ¹³C label. For instance, L-Threonine-1-¹³C is named (2S,3R)-2-amino-3-hydroxy[1-¹³C]butanoic acid.[5]

Isotopic labeling of L-Threonine can be achieved at single or multiple carbon positions, offering tailored tools for specific research questions. Common isotopologues include:

-

L-Threonine-1-¹³C: Labeled at the carboxyl carbon.

-

L-Threonine-4-¹³C: Labeled at the methyl carbon.[1]

-

L-Threonine-¹³C₄: Uniformly labeled with ¹³C at all four carbon positions.[6]

-

L-Threonine-¹³C₄, ¹⁵N: Uniformly labeled with ¹³C and also with ¹⁵N at the amino group, providing a dual tracer.[7]

The precise location of the ¹³C label is crucial for downstream analysis. For example, in metabolic studies, the fragmentation patterns in mass spectrometry will differ depending on which carbons are labeled, providing detailed insights into specific bond-breaking and bond-forming events.

Caption: Chemical structure of uniformly labeled L-Threonine-¹³C₄.

Physicochemical and Analytical Properties

The introduction of ¹³C isotopes results in a predictable increase in the molecular weight of L-Threonine, which is the cornerstone of its analytical detection. The table below summarizes key properties for various L-Threonine isotopologues.

| Property | L-Threonine (Unlabeled) | L-Threonine-1-¹³C | L-Threonine-¹³C₄ | L-Threonine-¹³C₄, ¹⁵N |

| Molecular Formula | C₄H₉NO₃ | C₃¹³CH₉NO₃ | ¹³C₄H₉NO₃ | ¹³C₄H₉¹⁵NO₃ |

| Molecular Weight | 119.12 g/mol [8] | 120.11 g/mol [5][9] | 123.09 g/mol [10] | 124.08 g/mol [7] |

| CAS Number | 72-19-5[6] | 81202-08-6[5][9] | 55443-53-3[6][10] | 202468-39-1[7] |

| Melting Point | 256 °C (dec.)[8] | 256 °C (dec.)[9] | N/A | 256 °C (dec.) |

| Solubility in Water | 97 g/L at 25 °C[8] | Soluble[6] | Soluble[6] | Soluble[6] |

| Isotopic Purity | N/A | ≥99 atom % ¹³C[9] | ≥97-99 atom % ¹³C[10] | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N |

Analytical Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C has a nuclear spin of ½, making it NMR-active.[] NMR spectroscopy of ¹³C-labeled compounds provides a wealth of information about the carbon backbone structure and dynamics of molecules.[] In the context of L-Threonine-¹³C, ¹³C NMR can confirm the position and extent of isotopic labeling.[11] For proteins that have incorporated L-Threonine-¹³C, techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can provide residue-specific information, even in large and complex systems.[][12]

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled molecules based on their mass-to-charge ratio (m/z).[] The incorporation of ¹³C atoms into L-Threonine and its downstream metabolites results in a predictable mass shift that can be readily detected by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][13][14] This allows for the precise tracing of metabolic pathways and the quantification of metabolic fluxes.[2][15]

Applications in Advanced Research

The unique properties of L-Threonine-¹³C make it a powerful tool in two major areas of research: metabolic flux analysis and protein structural biology.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a cornerstone technique for quantitatively mapping the flow of carbon through intracellular metabolic networks.[15][16] By providing cells with a ¹³C-labeled substrate like L-Threonine-¹³C₄, researchers can trace the incorporation of the ¹³C label into various downstream metabolites.[2][17] Analysis of the mass isotopomer distributions of these metabolites by MS allows for the calculation of the relative and absolute fluxes through different metabolic pathways.[16][18]

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Exemplary Protocol: ¹³C-MFA in Mammalian Cells

-

Cell Culture: Culture mammalian cells in a chemically defined medium where unlabeled L-Threonine is replaced with a known concentration of L-Threonine-¹³C₄.[2] The choice of labeling pattern (e.g., uniformly labeled) is critical for comprehensive pathway analysis.

-

Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.

-

Sample Derivatization (for GC-MS): For GC-MS analysis, derivatize the extracted metabolites to increase their volatility.[14]

-

MS Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.[19][20]

-

Data Analysis and Flux Calculation: Use specialized software to correct for the natural abundance of ¹³C and to calculate the metabolic fluxes that best fit the experimental data.[18]

The causality behind this protocol lies in the direct relationship between the activity of metabolic pathways and the resulting distribution of ¹³C atoms in the metabolome. By precisely measuring these distributions, we can infer the rates of the underlying biochemical reactions.

Protein NMR Spectroscopy

In protein NMR, isotopic labeling is essential for overcoming the challenges of signal overlap and broadening, especially in larger proteins.[21] Incorporating ¹³C-labeled amino acids, such as L-Threonine-¹³C, allows for the use of powerful multidimensional NMR experiments that correlate the nuclei of bonded atoms.[][22] This enables the assignment of NMR signals to specific atoms in the protein and the determination of its three-dimensional structure and dynamics.[23][24]

Caption: A typical workflow for protein structure and dynamics analysis using NMR.

Exemplary Protocol: Protein Expression and NMR Analysis

-

Protein Expression: Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with L-Threonine-¹³C.[24][25] For selective labeling, other amino acids can be provided in their unlabeled form.

-

Protein Purification: Purify the isotopically labeled protein to homogeneity using standard chromatographic techniques.

-

NMR Sample Preparation: Prepare a concentrated, stable protein sample in a suitable buffer for NMR analysis.

-

NMR Data Acquisition: Acquire a suite of multidimensional NMR experiments, such as ¹H-¹³C HSQC, to correlate the chemical shifts of protons and their attached carbons.[21]

-

Resonance Assignment: Assign the observed NMR signals to specific atoms within the protein sequence.

-

Structural and Dynamic Analysis: Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser effects, relaxation rates) to calculate the protein's three-dimensional structure and to probe its dynamic properties.

The rationale for this approach is that by selectively introducing ¹³C labels, we can filter the complex NMR spectrum of a protein, allowing us to focus on specific residues and their interactions. This provides a powerful lens for understanding protein function at the atomic level.

Conclusion

L-Threonine-¹³C is a testament to the power of stable isotope labeling in modern biological and biomedical research. Its applications in metabolic flux analysis and protein NMR have yielded invaluable insights into the intricate workings of the cell. As analytical technologies continue to advance, the utility of L-Threonine-¹³C and other isotopically labeled compounds is poised to expand even further, driving new discoveries and innovations in drug development and personalized medicine.[4][26]

References

- MedchemExpress. (n.d.). L-Threonine-13C4.

- Sigma-Aldrich. (n.d.). L-Threonine-1-13C.

- BOC Sciences. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.

- PubChem. (n.d.). L-Threonine-13C.

- Sigma-Aldrich. (n.d.). L-Threonine-13C4,15N.

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Threonine (4-¹³C, 97%; 2,3-D₂, 96-98%).

- ChemicalBook. (n.d.). L-Threonine(72-19-5) 13C NMR spectrum.

- BOC Sciences. (2024, August 26). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research.

- BenchChem. (n.d.). A Comparative Guide to Validating L-Threonine-13C4 Tracing Results.

- Karstens, W. F. J., et al. (1995). Enantioselective synthesis of isotopically labelled L‐α‐amino acids preparation of ¹³C‐, ¹⁸O‐and ²H‐labelled L‐serines and L‐threonines. Journal of Labelled Compounds and Radiopharmaceuticals, 36(11), 1077–1096.

- PubChem. (n.d.). L-Threonine.

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Threonine (¹³C₄, 97-99%; ¹⁵N, 97-99%).

- ChemPep. (n.d.). Stable Isotope Labeled Amino Acids.

- Ballevre, O., et al. (1991). Assessment of threonine metabolism in vivo by gas chromatography/mass spectrometry and stable isotope infusion. Analytical Biochemistry, 193(2), 212-9.

- Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (60), e3543.

- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.

- Sigma-Aldrich. (n.d.). This compound,d2,15N (2,3-d2, 3-methyl-13C).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167).

- Plevin, M. J., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(30), 7138–7143.

- Biological Magnetic Resonance Bank. (n.d.). L-Threonine at BMRB.

- Velyvis, A., et al. (2007). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Journal of the American Chemical Society, 129(35), 10636–10637.

- Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 17, 32-38.

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Threonine (¹³C₄, 97-99%).

- 13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments.

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Threonine (4-¹³C, 97%; 2,3-D₂, 96-98%).

- Ahn, W. S., & Antoniewicz, M. R. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(40), e2108422118.

- Plevin, M. J., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(30), 7138–7143.

- Zhang, H., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)

- Wikipedia. (n.d.). Threonine.

- Dunn, P. J., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2467-76.

- Nakajima, T., et al. (2007). Synthesis of isotope-labelled [1-¹³C]-amino acids from ¹³CO₂. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 622-623.

- Allen, D. K., & Young, S. A. (2010). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 82(21), 8856–8863.

- Hong, M. (1999). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Magnetic Resonance, 139(2), 389-401.

- Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions, 50(5), 1259–1268.

Sources

- 1. isotope.com [isotope.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. This compound | C4H9NO3 | CID 16217531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. isotope.com [isotope.com]

- 8. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-スレオニン-1-13C 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 10. isotope.com [isotope.com]

- 11. L-Threonine(72-19-5) 13C NMR spectrum [chemicalbook.com]

- 12. bmse000049 L-Threonine at BMRB [bmrb.io]

- 13. Assessment of threonine metabolism in vivo by gas chromatography/mass spectrometry and stable isotope infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids [jove.com]

- 18. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. meihonglab.com [meihonglab.com]

- 23. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmiweb.com [pharmiweb.com]

Understanding stable isotope labeling with L-Threonine-13C

An In-Depth Technical Guide to Stable Isotope Labeling with L-Threonine-¹³C

The Principle: Why L-Threonine? Why ¹³C?

Stable Isotope Labeling (SIL) is a powerful technique for tracing the metabolic fate of molecules within a biological system.[1] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive, making them safer and more versatile for a wide range of in vitro and in vivo studies.[2] L-Threonine, an essential amino acid, serves as a critical node in cellular metabolism. It is not only a fundamental building block for protein synthesis but also a substrate for multiple catabolic pathways that feed into central carbon metabolism.[3]

By replacing standard L-Threonine with a ¹³C-labeled counterpart (e.g., L-Threonine-¹³C₄), we introduce a mass shift that can be precisely detected by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This allows us to track the journey of the carbon atoms from threonine as they are incorporated into a vast array of downstream metabolites and macromolecules, providing a dynamic snapshot of cellular activity.[5]

The Causality of Tracer Selection: The choice of L-Threonine as a tracer is strategic. Its degradation yields key metabolic intermediates such as glycine, acetyl-CoA, and propionyl-CoA (via 2-oxobutanoate).[3][6] This makes L-Threonine-¹³C an excellent tool for probing the activity of:

-

The Tricarboxylic Acid (TCA) Cycle: via acetyl-CoA and succinyl-CoA (from propionyl-CoA).

-

One-Carbon Metabolism: via glycine synthesis.

-

Protein Synthesis and Turnover: by measuring its incorporation into the proteome.

The specific isotopologue of L-Threonine used dictates the information that can be obtained.

| Isotopologue | Common Abbreviation | Primary Application | Mass Shift |

| L-Threonine (uniformly ¹³C-labeled) | L-Threonine-¹³C₄ | ¹³C-Metabolic Flux Analysis (MFA) to trace the entire carbon backbone. | M+4 |

| L-Threonine (¹³C and ¹⁵N labeled) | L-Threonine-¹³C₄,¹⁵N | Combined carbon and nitrogen tracing; internal standard for proteomics. | M+5 |

| L-Threonine (carboxyl-¹³C labeled) | L-Threonine-1-¹³C | Tracing decarboxylation reactions. | M+1 |

Table 1: Common L-Threonine isotopologues and their primary research applications.

Core Application I: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[4] It moves beyond static metabolite concentrations to reveal the dynamic operation of metabolic networks. The fundamental premise is that the distribution of ¹³C labels in downstream metabolites is a direct function of the relative pathway fluxes.[4] By measuring these labeling patterns, we can computationally deduce the underlying flux map.

The Logic of a ¹³C-MFA Experiment

A successful ¹³C-MFA experiment is a self-validating system built on a logical workflow. The reliability of the final flux map is critically dependent on the integrity of each step.

Figure 1: A comprehensive workflow for a ¹³C-Metabolic Flux Analysis experiment.

Key L-Threonine Catabolic Pathways

Understanding the metabolic fate of L-Threonine is essential for interpreting labeling patterns. The major catabolic routes vary between organisms but converge on central metabolic pathways. In many organisms, threonine degradation proceeds via three primary enzymes.[7]

Figure 2: Major catabolic pathways of L-Threonine and the flow of ¹³C atoms.

Experimental Protocol: ¹³C Labeling for Metabolomics

This protocol provides a framework for labeling adherent mammalian cells. It must be optimized for specific cell lines and experimental conditions.

Principle: To achieve isotopic steady state, where the enrichment of ¹³C in intracellular metabolites becomes constant, cells are cultured for a sufficient duration in a medium where standard L-Threonine is replaced by L-Threonine-¹³C₄.[8][9]

Methodology:

-

Media Preparation: Prepare a custom cell culture medium that is identical to your standard medium but lacks L-Threonine. Reconstitute this medium by adding L-Threonine-¹³C₄ to the same final concentration as in your standard medium.

-

Cell Seeding: Seed cells in standard culture medium and allow them to adhere and reach approximately 50% confluency. This ensures cells are in a healthy, exponential growth phase.

-

Labeling Initiation: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium. This is Time Zero (T=0).

-

Achieving Steady State: Culture the cells for a predetermined period. Causality: The time required to reach isotopic steady state is dependent on the cell line's doubling time and the turnover rates of the metabolic pools of interest.[9] This is often determined empirically by harvesting cells at multiple time points (e.g., 0, 8, 16, 24, 48 hours) in a pilot experiment.

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Place the culture dish on dry ice to quench all enzymatic activity instantly. Trustworthiness: This step is critical to prevent metabolic changes during sample collection, ensuring the measured metabolite levels accurately reflect the in vivo state.

-

Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the plate.

-

Scrape the cells and collect the cell lysate/extraction solvent mixture into a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.

-

Data Analysis and Interpretation

Raw MS data must be processed to determine the Mass Isotopologue Distributions (MIDs) for each metabolite of interest.[10] This involves correcting for the natural abundance of ¹³C and other isotopes.[10] The corrected MIDs are then fed into specialized software that uses mathematical models to estimate metabolic fluxes.[11]

| Software | Key Features | Developer/Source |

| FiatFlux | Open-source, user-friendly for flux ratio and ¹³C-constrained flux balancing.[12] | ETH Zurich |

| METRAN | Based on the Elementary Metabolite Units (EMU) framework; includes tracer experiment design.[13] | MIT |

| VistaFlux | Integrates with Agilent MassHunter for qualitative flux analysis and pathway visualization.[14] | Agilent |

| INCA | Handles isotopically non-stationary MFA (INST-MFA) for dynamic studies.[15] | Vanderbilt University |

Table 2: A selection of software tools for metabolic flux analysis.

Core Application II: Measuring Protein Dynamics

While not a canonical SILAC amino acid, L-Threonine-¹³C can be effectively used in metabolic labeling experiments to quantify protein synthesis and degradation—collectively, protein turnover.[16] This approach is analogous to pulsed-SILAC (pSILAC), where the rate of incorporation of a "heavy" amino acid is monitored over time.[17]

Experimental Workflow for Protein Turnover

Figure 3: Experimental workflow for measuring protein turnover using ¹³C-Threonine.

Principle: By introducing L-Threonine-¹³C₄ into the culture medium, newly synthesized proteins will incorporate the heavy version of the amino acid. The rate of incorporation, measured by the changing ratio of heavy-to-light (unlabeled) peptides over time, is a direct measure of the protein's synthesis rate.[18]

Self-Validation: A key challenge in metabolic labeling is the potential for amino acid conversion (e.g., arginine to proline in standard SILAC).[19] While threonine is less prone to such conversions, it is crucial to analyze the labeling patterns of other amino acids to ensure the ¹³C label is not being "scrambled" through metabolic pathways into other protein building blocks. This validates that the signal being measured is specific to threonine incorporation.[20]

Applications in Drug Development

The ability to quantitatively map metabolic fluxes and protein dynamics makes L-Threonine-¹³C labeling a powerful tool in pharmacology and drug development.

-

Mechanism of Action Studies: A compound's effect on cellular metabolism can be precisely mapped. By comparing the flux maps of control vs. drug-treated cells, researchers can identify which pathways are inhibited or activated, revealing the drug's mechanism of action.[1]

-

Target Engagement & Off-Target Effects: Isotope tracing can confirm that a drug is engaging its intended metabolic target. Furthermore, unexpected changes in distal pathways can reveal unanticipated off-target effects, providing a more complete safety and efficacy profile.

-

Biomarker Discovery: Metabolic reprogramming is a hallmark of many diseases, including cancer.[1] By tracing threonine metabolism, researchers can identify altered metabolic pathways in diseased cells and discover novel biomarkers for diagnostics or therapeutic monitoring.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Labeled compounds can be used as tracers to follow their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.[21]

Conclusion: An Integrated View of Cellular Dynamics

Stable isotope labeling with L-Threonine-¹³C is a versatile and robust technique that provides an unparalleled window into the dynamic nature of the cell. By moving beyond static measurements to the quantitative analysis of metabolic fluxes and protein turnover, researchers can develop a more integrated and causative understanding of biological systems. The methodologies described herein, grounded in principles of scientific integrity and self-validation, empower scientists to generate high-quality, reproducible data essential for advancing basic research and accelerating the drug development pipeline.

References

-

ResearchGate. (n.d.). Schematic view of the catabolism of L-threonine. ResearchGate. [Link]

-

Zamboni, N., Fischer, E., & Sauer, U. (2005). FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments. BMC Bioinformatics. [Link]

-

PubChem. (n.d.). Threonine catabolism. National Center for Biotechnology Information. [Link]

-

Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

-

Agilent Technologies. (2016). Agilent MassHunter VistaFlux for Qualitative Flux Analysis. Agilent. [Link]

-

Newman, E. B., Kapoor, V., & Potter, R. (1976). Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli. Journal of Bacteriology. [Link]

-

MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. MIT. [Link]

-

CD Genomics. (n.d.). Stable Isotope Labeling in Omics Research: Techniques and Applications. [Link]

-

Dezso, Z. L., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Fiehn Lab. (n.d.). Flux-analysis. UC Davis. [Link]

-

ResearchGate. (n.d.). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit. ResearchGate. [Link]

-

Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. [Link]

-

Yuan, Y., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites. [Link]

-

Guillemin, G. J. (2004). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics. [Link]

-

Kowalski, G. M., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

-

Schiess, R., et al. (2015). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics. [Link]

-

Park, J. S., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science. [Link]

-

Parks, B. A., et al. (2021). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]

-

Dong, X., Quinn, P. J., & Wang, X. (2011). Microbial metabolic engineering for L-threonine production. Applied Microbiology and Biotechnology. [Link]

-

Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. [Link]

-

Neubauer, S., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

-

Wang, Y., et al. (2021). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Moco, S., et al. (2016). A roadmap for interpreting 13C metabolite labeling patterns from cells. HHS Public Access. [Link]

-

Templeton, L., et al. (2020). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. [Link]

-

Sato, T., et al. (2018). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Bioscience, Biotechnology, and Biochemistry. [Link]

-

PharmaCompass. (n.d.). L-Threonine Drug Information. [Link]

-

Li, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Molecular Neuroscience. [Link]

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

-

ResearchGate. (n.d.). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. ResearchGate. [Link]

-

ResearchGate. (n.d.). Determination of ¹³C incorporation from differently labeled carbon.... ResearchGate. [Link]

-

Boeckman, J. S., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research. [Link]

-

Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. [Link]

-

Li, Y., et al. (2022). Multiple routes for non-physiological l-threonine uptake in Escherichia coli K-12. Frontiers in Microbiology. [Link]

-

JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling. YouTube. [Link]

-

Zhang, H., & Varmuza, S. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

-

bioRxiv. (2022). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chempep.com [chempep.com]

- 3. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. pnas.org [pnas.org]

- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 14. agilent.com [agilent.com]

- 15. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to L-Threonine-¹³C as a Tracer for Amino Acid Metabolism Studies

Abstract

Stable isotope tracing has revolutionized our understanding of in vivo metabolic dynamics. Among the array of available tracers, L-Threonine-¹³C has emerged as a powerful tool for elucidating the complex pathways of amino acid metabolism. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and practical applications of L-Threonine-¹³C in metabolic research. We will delve into the biochemical significance of threonine, the rationale for using ¹³C-labeled isotopes, detailed experimental workflows from tracer administration to sample analysis, and the interpretation of mass spectrometry and NMR data. By integrating established protocols with mechanistic insights, this document serves as a self-validating guide to designing and executing robust amino acid metabolism studies.

Introduction: The Significance of Threonine Metabolism and the Power of Stable Isotope Tracers

L-Threonine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It serves as a fundamental building block for protein synthesis and is a precursor for the synthesis of other amino acids, such as glycine.[1] Furthermore, threonine metabolism plays a crucial role in energy production through its conversion to acetyl-CoA and pyruvate, which are key intermediates in central carbon metabolism.[2] Dysregulation of threonine metabolism has been implicated in various physiological and pathological states, making it a critical area of investigation.[3]

Stable isotope tracers, such as L-Threonine-¹³C, offer a safe and non-radioactive method to track the metabolic fate of molecules in vivo.[4][5][6] By replacing the naturally abundant ¹²C with the heavier ¹³C isotope, we can follow the journey of threonine's carbon skeleton through various metabolic pathways.[] This allows for the quantification of metabolic fluxes—the rates of metabolic reactions—providing a dynamic picture of cellular metabolism that is not attainable with static metabolite concentration measurements alone.[4][8][9]

The choice of a specific ¹³C-labeled tracer is critical for the successful design of a metabolic flux analysis (MFA) experiment.[8][10] L-Threonine labeled with four ¹³C atoms (L-Threonine-¹³C₄) is often used to provide a detailed view of the carbon skeleton's journey through intracellular metabolic networks.[11]

Threonine Metabolic Pathways: A Brief Overview

Understanding the metabolic pathways of threonine is fundamental to designing and interpreting tracer studies. Threonine is primarily metabolized through two main pathways in mammals:

-

Threonine Dehydrogenase Pathway: This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.[3] This pathway is significant for providing glycine for various biosynthetic processes.

-

Threonine Dehydratase Pathway: In this pathway, threonine is converted to α-ketobutyrate, which can then be further metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[3]

The relative activity of these pathways can vary depending on the physiological state and tissue type.

Caption: Major metabolic pathways of L-Threonine.

Experimental Design: From Tracer Administration to Sample Collection

A well-designed experiment is crucial for obtaining meaningful and reproducible data. This section outlines the key considerations for in vivo and in vitro studies using L-Threonine-¹³C.

In Vivo Studies: Continuous Infusion Protocol

For in vivo studies in animals or humans, a primed, constant infusion of L-Threonine-¹³C is often employed to achieve a steady-state isotopic enrichment in the plasma.[12]

Protocol: Primed, Constant Infusion of L-Threonine-¹³C [12]

-

Animal Preparation: Acclimatize subjects to the experimental conditions. For conscious, unrestrained animal studies, surgically implant catheters in an artery and a vein several days prior to the experiment.[12]

-

Infusate Preparation:

-

Under aseptic conditions, dissolve sterile and pyrogen-free L-Threonine-¹³C₄ in sterile 0.9% saline.[12] The concentration will depend on the target infusion rate and the subject's body weight.[12]

-

Gently agitate until the tracer is completely dissolved.[12]

-

Sterilize the infusate by passing it through a 0.22 µm syringe filter into a sterile vial.[12]

-

Reserve a sample of the infusate for analysis of the precise concentration and isotopic enrichment.[12]

-

-

Tracer Administration:

-

Collect baseline blood samples before starting the infusion.[12]

-

Administer a priming bolus of L-Threonine-¹³C₄ to rapidly achieve isotopic steady state.[12] The priming dose should be calculated based on the estimated threonine pool size.[12]

-

Immediately following the bolus, begin a continuous intravenous infusion at a predetermined rate.

-

-

Blood Sampling:

-

Tissue Collection (for preclinical studies): At the end of the infusion period, tissues of interest can be rapidly collected and flash-frozen in liquid nitrogen to halt metabolic activity.

In Vitro Studies: Cell Culture Protocol

For cell culture experiments, L-Threonine-¹³C is added to the culture medium.

Protocol: ¹³C-MFA in Mammalian Cell Culture [11]

-

Cell Culture: Culture cells in a defined medium where unlabeled L-Threonine is replaced with L-Threonine-¹³C₄.[11] The tracer concentration should be the same as the unlabeled threonine in the control medium.[11]

-

Isotopic Steady State: Allow the cells to grow in the labeled medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites.[11] This is typically determined empirically by collecting samples at multiple time points.[11]

-

Metabolite Extraction:

-

Sample Analysis: Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.[11]

Caption: General experimental workflow for L-Threonine-¹³C tracer studies.

Analytical Methodologies: Measuring ¹³C Enrichment

The accurate measurement of ¹³C enrichment in threonine and its downstream metabolites is the cornerstone of tracer studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques employed for this purpose.[11]

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[13] In the context of ¹³C tracing, MS is used to determine the mass isotopomer distribution (MID) of metabolites, which reflects the number of ¹³C atoms incorporated into each molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[14][15] Amino acids are not inherently volatile and require chemical derivatization to make them suitable for GC analysis.[16] Common derivatization methods include silylation and acylation. GC-MS offers excellent chromatographic separation and high sensitivity.[14][15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC-MS.[13][17] LC-MS can be performed with or without derivatization.[18][19] Hydrophilic Interaction Chromatography (HILIC) is often used for the separation of polar compounds like amino acids.[20]

| Technique | Principle | Advantages | Limitations |

| GC-MS | Separation of volatile compounds followed by mass analysis. | High separation efficiency, high sensitivity, well-established protocols.[14][15] | Requires derivatization for non-volatile analytes like amino acids.[21] |

| LC-MS | Separation of compounds in a liquid mobile phase followed by mass analysis. | Wide applicability, high sensitivity, can analyze underivatized amino acids.[13] | Potential for matrix effects and ion suppression.[17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the positional ¹³C labeling of metabolites.[22] While generally less sensitive than MS, NMR provides detailed information on which specific carbon atoms within a molecule are labeled, which is invaluable for resolving complex metabolic pathways.[22][23][24]

Data Analysis and Interpretation

The analysis of data from stable isotope tracer studies can be complex and requires specialized knowledge. The primary goal is to translate the measured isotopic enrichment data into meaningful metabolic fluxes.

Key parameters calculated from in vivo infusion studies include:

-

Rate of Appearance (Ra): The rate at which the unlabeled amino acid appears in the plasma, which reflects whole-body protein breakdown and dietary intake.

-

Rate of Disappearance (Rd): The rate at which the amino acid is removed from the plasma, representing its utilization for protein synthesis and catabolism.

-

Flux: The overall turnover rate of the amino acid.

The interpretation of MIDs from both in vivo and in vitro studies is used in Metabolic Flux Analysis (MFA) to calculate the relative or absolute rates of reactions in a metabolic network. This often involves the use of computational models to fit the experimental data to a network of biochemical reactions.

It is important to note that the direct analogy between radioactive specific activity and stable isotopic enrichment is not always accurate. The tracer-to-tracee molar ratio is the proper analogue of specific activity in stable isotope tracer studies.[25]

Conclusion: A Powerful Tool for Metabolic Discovery

L-Threonine-¹³C tracer methodology is a robust and versatile tool for investigating the complexities of amino acid metabolism. By providing a dynamic view of metabolic pathways, it enables researchers to move beyond static measurements and gain a deeper understanding of how metabolic networks are regulated in health and disease. The successful application of this technique relies on a thorough understanding of the underlying biochemistry, careful experimental design, and sophisticated analytical and data interpretation methods. As analytical technologies continue to advance, the use of stable isotope tracers like L-Threonine-¹³C will undoubtedly continue to be at the forefront of metabolic research, driving new discoveries in basic science and drug development.

References

-

Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed. (URL: [Link])

-

GC-MS Amino Acid Analysis - Mtoz Biolabs. (URL: [Link])

-

LC-MS Amino Acid Analysis - Mtoz Biolabs. (URL: [Link])

-

Determination of Full 13C Isotopomer Distributions for Metabolic Flux Analysis Using Heteronuclear Spin Echo Difference NMR Spectroscopy - PubMed. (URL: [Link])

-

Amino acid analysis in biological fluids by GC-MS. (URL: [Link])

-

Models to interpret kinetic data in stable isotope tracer studies - PubMed. (URL: [Link])

-

Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments. (URL: [Link])

-

In Vivo NMR for 13 C metabolic Flux Analysis - Springer Nature Experiments. (URL: [Link])

-

Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH. (URL: [Link])

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. (URL: [Link])

-

A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - NIH. (URL: [Link])

-

The biosynthesis pathway of L-threonine. The pathway consists of... - ResearchGate. (URL: [Link])

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. (URL: [Link])

-

Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS - UC Davis Stable Isotope Facility. (URL: [Link])

-

Automated GC-MS analysis of free amino acids in biological fluids - PubMed. (URL: [Link])

-

Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - NIH. (URL: [Link])

-

The biosynthesis pathway of L -threonine. The pathway consists of fi ve... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy | Request PDF - ResearchGate. (URL: [Link])

-

Threonine - Rupa Health. (URL: [Link])

-

How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (URL: [Link])

-

Threonine - Wikipedia. (URL: [Link])

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Stable isotope tracing to assess tumor metabolism in vivo - Springer Nature Experiments. (URL: [Link])

-

Stable Isotopes for Tracing Cardiac Metabolism in Diseases - Frontiers. (URL: [Link])

-

Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - NIH. (URL: [Link])

-

Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. (URL: [Link])

-

Determination of threonine requirements and the metabolic availability of threonine from food sources in healthy school-aged children - UBC Library Open Collections - The University of British Columbia. (URL: [Link])

-

Chapter: 8 Stable Isotope Tracers: Technological Tools That Have Emerged. (URL: [Link])

-

Isotope Tracer Methodologies for Metabolic Clinical Trials - ProSciento. (URL: [Link])

-

Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - MDPI. (URL: [Link])

-

Assessment of threonine metabolism in vivo by gas chromatography/mass spectrometry and stable isotope infusion - PubMed. (URL: [Link])

-

Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. (URL: [Link])

-

Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics - UKnowledge. (URL: [Link])

-

WHOLE BODY AMINO ACID TURNOVER WITH 13C TRAVERS. (URL: [Link])

-

The Application of Corynebacterium glutamicum in l-Threonine Biosynthesis - MDPI. (URL: [Link])

-

L-threonine promotes healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans - PMC - PubMed Central. (URL: [Link])

-

Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - NIH. (URL: [Link])

Sources

- 1. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Threonine | Rupa Health [rupahealth.com]

- 3. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. chempep.com [chempep.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. LC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 14. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 16. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo NMR for 13C metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 25. Models to interpret kinetic data in stable isotope tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Carbon-13 Labeled Threonine: From Metabolic Flux to Structural Insights

Abstract

Stable isotope labeling has become an indispensable tool in modern biological and pharmaceutical research, offering a safe and precise window into the complex dynamics of living systems.[1][2] Among the repertoire of available tracers, carbon-13 (¹³C) labeled L-Threonine stands out for its unique utility. As an essential amino acid, threonine is a central node in numerous metabolic pathways, including protein synthesis and energy metabolism.[3][] This guide provides an in-depth exploration of the significance of ¹³C-threonine, detailing its application in elucidating metabolic fluxes, defining macromolecular structures via Nuclear Magnetic Resonance (NMR), and accelerating drug development. We will delve into the core principles, provide field-tested experimental protocols, and offer insights into data interpretation for researchers, biochemists, and drug development professionals.

Core Principles of ¹³C-Threonine Labeling

Carbon-13 is a naturally occurring, non-radioactive (stable) isotope of carbon.[5] While it constitutes only about 1.1% of all natural carbon, molecules can be synthesized where specific or all carbon atoms are replaced with ¹³C.[1] These ¹³C-labeled molecules are chemically identical to their unlabeled counterparts and behave the same in biological reactions.[2][] Their utility stems from the mass difference: the extra neutron in ¹³C makes it heavier than ¹²C. This mass difference is readily detectable by analytical instruments like mass spectrometers (MS) and gives the ¹³C nucleus a magnetic property detectable by NMR spectroscopy.[3][]

L-Threonine, with its four carbon atoms (Cα, Cβ, Cγ, and the carboxyl C'), can be labeled in several ways:

-

Uniformly Labeled ([U-¹³C₄]-Threonine): All four carbon atoms are ¹³C. This is common for tracing the entire carbon skeleton's journey through metabolic pathways.[3]

-

Position-Specific Labeling (e.g., [γ-¹³C]-Threonine): Only a single, specific carbon, such as the methyl carbon (Cγ), is labeled. This approach is exceptionally powerful for NMR studies of large proteins.[7][8]

The production of ¹³C-labeled threonine is typically achieved through microbial fermentation, where microorganisms are fed ¹³C-labeled glucose, or through multi-step chemical synthesis, which allows for precise, position-specific labeling.[1][9]

Application I: Mapping Cellular Metabolism with ¹³C-Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a cell's metabolic network.[5][10] By introducing a ¹³C-labeled substrate and measuring the pattern of ¹³C incorporation into downstream metabolites, we can reconstruct the flow of carbon and determine the relative activity of different pathways.[3][5]

The Significance of Threonine in MFA: Threonine is catabolized into key metabolic intermediates, including glycine and acetyl-CoA. Tracing the fate of ¹³C atoms from threonine provides a high-resolution view of central carbon metabolism.[3] For instance, feeding cells [U-¹³C₄]-Threonine and analyzing the labeling patterns in other amino acids or TCA cycle intermediates can reveal how cells utilize threonine for energy production or as a building block for other molecules.[11][12] This is critical for understanding metabolic reprogramming in diseases like cancer or for optimizing cell culture conditions in biomanufacturing.[12][13]

Experimental Protocol: General Workflow for ¹³C-Threonine Tracing in Cultured Cells

This protocol outlines the key steps for a tracer experiment to map the metabolic fate of threonine.

-

Cell Culture & Isotope Labeling:

-

Step 1.1: Seed mammalian cells (e.g., CHO, HEK293) in standard growth medium and grow to mid-exponential phase to ensure consistent metabolic activity.

-

Step 1.2: Replace the standard medium with an identical medium containing [U-¹³C₄]-L-Threonine in place of the unlabeled version. A parallel culture with unlabeled threonine should be maintained as a control.

-

Step 1.3: Incubate the cells for a predetermined period. The duration depends on the specific pathways of interest; short time points (minutes) capture rapid initial conversions, while longer periods (hours) allow the label to reach metabolic steady-state.

-

-

Metabolite Quenching & Extraction:

-

Step 2.1 (Causality): To accurately capture a snapshot of metabolism, all enzymatic activity must be halted instantly. This is achieved by rapid quenching. Aspirate the labeling medium and immediately wash the cells with ice-cold saline.

-

Step 2.2: Add a pre-chilled (-80°C) extraction solvent, typically an 80:20 methanol/water mixture, to the cell plate.[3] This simultaneously lyses the cells and precipitates proteins while solubilizing small polar metabolites.

-

Step 2.3: Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.

-

Step 2.4: Collect the supernatant containing the intracellular metabolites.

-

-

Sample Analysis & Data Interpretation:

-

Step 3.1: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the metabolites, and the MS detects their mass, distinguishing between unlabeled (all ¹²C) and labeled (containing ¹³C) versions.

-

Step 3.2: The output is a mass isotopomer distribution (MID) for each metabolite, showing the fraction of molecules with zero, one, two, etc., ¹³C atoms.

-

Step 3.3: Use specialized software (e.g., Metran) to fit these MIDs to a metabolic network model, which calculates the flux values for each reaction in the network.[14]

-

Visualization: ¹³C-MFA Experimental Workflow

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

Application II: Probing Protein Structure & Dynamics with NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for proteins larger than ~25 kDa, uniform isotopic labeling (¹³C and ¹⁵N) leads to overcrowded spectra that are difficult to interpret.

The Significance of Threonine in NMR: This challenge is overcome by using selective labeling strategies, and threonine is a prime target.[9] Specifically labeling the threonine methyl (γ-carbon) group with ¹³C in an otherwise deuterated protein provides a clean and powerful probe.[7][8]

-

Causality & Expertise: The rationale is twofold. First, the methyl group gives a strong, sharp signal in a relatively uncrowded region of the NMR spectrum. Second, by introducing a protonated ¹³CH₃ group into a deuterated (²H) protein, we create isolated ¹H-¹³C spin systems. This dramatically simplifies the spectrum, allowing researchers to study specific sites within very large protein complexes, even up to 670 kDa.[8] Because threonine residues are frequently found at protein-protein or protein-nucleic acid interfaces, these probes provide invaluable information on binding and conformational changes.[7]

Data Presentation: Typical ¹³C Chemical Shifts in Threonine

The precise chemical shift of each carbon atom is sensitive to its local electronic environment, providing structural information.

| Carbon Atom | Position | Typical ¹³C Chemical Shift (ppm) |

| C' | Carbonyl | 170 - 175 |

| Cα | Alpha | 58 - 62 |

| Cβ | Beta | 66 - 70 |

| Cγ2 | Gamma | 19 - 22 |

| Data sourced from typical values in protein NMR databases.[15] |

Experimental Protocol: Selective ¹³C-Threonine Labeling for Protein NMR

This protocol describes the expression of a protein in E. coli with selective labeling of threonine methyl groups.

-

Expression Host & Media Preparation:

-

Step 1.1: Use a standard E. coli expression strain (e.g., BL21(DE3)).

-

Step 1.2 (Trustworthiness): To ensure the ¹³C label is not scrambled to other amino acids, it is critical to use a minimal medium. Prepare M9 minimal medium using deuterated water (D₂O) as the solvent and ¹⁵N-ammonium chloride as the sole nitrogen source. Use deuterated glycerol ([²H]-glycerol) as the primary carbon source.

-

Step 1.3: Supplement the medium with all other essential amino acids in their unlabeled form to suppress native biosynthetic pathways that could dilute the label.[7]

-

-

Protein Expression & Label Incorporation:

-

Step 2.1: Grow the E. coli culture at 37°C to an OD₆₀₀ of ~0.7.

-

Step 2.2: Cool the culture to a lower temperature (e.g., 18°C) and induce protein expression with IPTG.

-

Step 2.3: Approximately one hour before induction, add the selectively labeled L-[γ-¹³C]-Threonine to the culture medium. This timing ensures the labeled precursor is available for incorporation during protein synthesis.

-

Step 2.4: Allow the protein to express for 12-16 hours.

-

-

Purification & NMR Sample Preparation:

-

Step 3.1: Harvest the cells and purify the protein of interest using standard chromatographic techniques (e.g., Ni-NTA affinity, size-exclusion chromatography).

-

Step 3.2: Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O).

-

Step 3.3: Concentrate the sample to the desired concentration (typically 0.1 - 1.0 mM) and add 5-10% D₂O for the NMR lock signal.

-

-

NMR Data Acquisition:

-

Step 4.1: Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the proton of the methyl group with its directly attached ¹³C-gamma carbon, producing one peak per labeled threonine residue.

-

Step 4.2: The resulting simplified spectrum allows for unambiguous assignment and further dynamic (relaxation) or structural (NOESY) experiments.[8]

-

Visualization: Principle of Selective Labeling for NMR

Caption: Selective ¹³C-labeling of threonine provides isolated NMR probes.

Application III: Enhancing Drug Development and Safety

Stable isotope labeling is a cornerstone of modern drug development, providing critical data on a drug candidate's absorption, distribution, metabolism, and excretion (ADME).[2][13]

The Significance of Threonine in Drug Development:

-